[(2-Bromo-4-chlorophenyl)methyl](2-methylpropyl)amine
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Overview
Description
(2-Bromo-4-chlorophenyl)methylamine is an organic compound with the molecular formula C10H13BrClN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 2-bromo-4-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2-Bromo-4-chlorobenzyl chloride+Isobutylamine→(2-Bromo-4-chlorophenyl)methylamine+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Bromo-4-chlorophenyl)methylamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Corresponding amine.
Substitution: Products where bromine or chlorine is replaced by the nucleophile.
Scientific Research Applications
(2-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- [(2-Bromo-4-chlorophenyl)methyl]amine
- (2-Bromo-4-chlorophenyl)methylamine
- (2-Bromo-4-chlorophenyl)methylamine
Uniqueness
(2-Bromo-4-chlorophenyl)methylamine is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The isobutylamine moiety also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-4-chlorophenyl)methyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12/h3-5,8,14H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIOTDLNJYHLJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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